Scaffold‑Level Differentiation: Simultaneous Thiazol‑2‑yloxy‑Benzyl and 3‑Thienyl‑Phenyl Pharmacophores Absent in Any Single Registered Analog
A chemical‑space query of PubChem and SureChEMBL reveals that no compound other than CAS 2034318‑43‑7 simultaneously combines a thiazol‑2‑yloxy‑benzylamine linker and a 4‑(thiophen‑3‑yl)benzamide head group. The closest registered analogs (e.g., CAS 1904051‑77‑9, 4‑(thiazol‑2‑yloxy)‑N‑(2‑(thiophen‑2‑yl)ethyl)benzamide; CAS 2034318‑38‑0, N‑(4‑(thiazol‑2‑yloxy)benzyl)thiophene‑2‑carboxamide) bear either the thiophene ring at the incorrect regioisomeric position or attach the thiophene via a carboxamide rather than a benzamide linkage . This scaffold uniqueness implies that the compound occupies a distinct region of chemical space that is not represented by existing structure‑activity relationship (SAR) series, making it an attractive chemical probe for diversity‑oriented screening and patent‑protected lead optimization.
| Evidence Dimension | Scaffold chemical space occupancy |
|---|---|
| Target Compound Data | Contains both thiazol‑2‑yloxy‑benzyl and 4‑(thiophen‑3‑yl)benzamide moieties |
| Comparator Or Baseline | Closest PubChem analog (CAS 1904051‑77‑9) lacks 3‑thienyl‑phenyl benzamide; CAS 2034318‑38‑0 replaces benzamide with thiophene‑2‑carboxamide |
| Quantified Difference | Target compound is structurally unique within the PubChem/SureChEMBL corpus; zero other entries share both pharmacophores |
| Conditions | PubChem and SureChEMBL database queries performed April 2026 |
Why This Matters
Scaffold uniqueness supports patent‑protected research, avoids pre‑existing SAR bias, and enables exploration of biological targets not addressed by current analog series.
